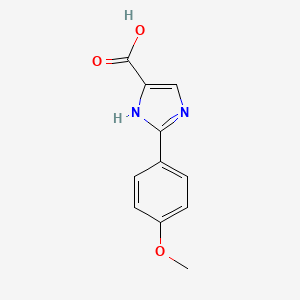

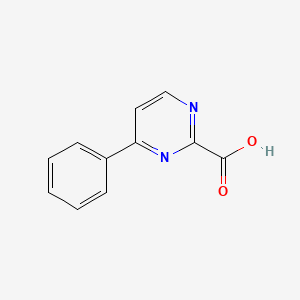

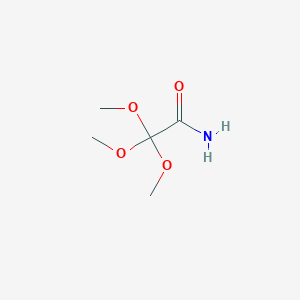

![molecular formula C7H5N3O2 B1354635 イミダゾ[1,2-a]ピラジン-2-カルボン酸 CAS No. 77112-53-9](/img/structure/B1354635.png)

イミダゾ[1,2-a]ピラジン-2-カルボン酸

概要

説明

Imidazo[1,2-a]pyrazine-2-carboxylic acid is a versatile scaffold in organic synthesis and drug development . It has been used in the development of various synthetic methods due to its reactivity and multifarious biological activity .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyrazine-2-carboxylic acid involves various methods. One of the methods includes the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine . The product generated in situ undergoes [4 + 1] cycloaddition .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazine-2-carboxylic acid is based on the pattern and position of the substitution . The structure is versatile and acts as a scaffold in organic synthesis and drug development .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine-2-carboxylic acid is known for its reactivity. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives .Physical and Chemical Properties Analysis

Imidazo[1,2-a]pyrazine-2-carboxylic acid has a molecular weight of 163.14 . It is a solid substance that should be stored in a refrigerator .科学的研究の応用

医薬品:抗がん剤

イミダゾ[1,2-a]ピラジン誘導体は、抗がん剤としての可能性を探られています。 薬剤開発における汎用性の高い足場として機能することで、喉頭がん、肝細胞がん、皮膚がん、乳がんなど、さまざまな癌細胞株に対して有望なin vitro抗がん活性を示す化合物の合成につながっています .

材料科学:光電子デバイス

これらの化合物は、材料科学、特に光電子デバイス開発において可能性を秘めています。 発光特性により、光の発光または検出を必要とする用途に適しています .

センサー:化学検出

イミダゾ[1,2-a]ピラジン誘導体の発光特性は、化学検出のためのセンサー技術においても有用です。 発光を変化させることで特定の刺激に応答するセンサーを作成するために使用できます .

イメージング:共焦点顕微鏡用のエミッター

イメージング分野では、これらの誘導体は共焦点顕微鏡用のエミッターとして機能し、高解像度で生物学的サンプルを顕微鏡レベルで可視化することを支援します .

有機合成:汎用性の高い足場

イミダゾ[1,2-a]ピラジンは、有機合成における汎用性の高い足場として機能します。 反応性により、さまざまな生物活性を持つ幅広い化合物を創出することができます .

薬剤開発:反応性と生物活性

この化合物の反応性と多様な生物活性は、薬剤開発において貴重な足場となります。 研究者は、合成方法の進歩をまとめ、その応用をさらに探求しています .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Imidazo[1,2-a]pyrazine-2-carboxylic acid is a versatile scaffold in organic synthesis and drug development . It has been found to act as a covalent anticancer agent , targeting the KRAS G12C-mutated NCI-H358 cells .

Mode of Action

The compound interacts with its targets through a process known as covalent inhibition . This involves the compound binding to its target in a way that forms a covalent bond, leading to the inhibition of the target’s function .

Biochemical Pathways

It is known that the compound plays a role in the phosphorylation process that activates nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) .

Pharmacokinetics

The compound is known to be solid at room temperature and is typically stored in a refrigerator . These properties may influence its bioavailability.

Result of Action

Imidazo[1,2-a]pyrazine-2-carboxylic acid has demonstrated potent and broad-spectrum anti-influenza activity, especially for the oseltamivir-resistant H1N1/pdm09 strain . It induces clustering of the viral nucleoprotein , which could disrupt the virus’s ability to replicate.

Action Environment

The action, efficacy, and stability of Imidazo[1,2-a]pyrazine-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . Additionally, the compound’s efficacy may vary depending on the specific strain of virus or type of cancer cell it is acting upon .

生化学分析

Biochemical Properties

Imidazo[1,2-a]pyrazine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to act as a ligand for certain enzymes, facilitating catalytic processes. For instance, it can bind to the active sites of enzymes, altering their conformation and enhancing their catalytic efficiency . Additionally, imidazo[1,2-a]pyrazine-2-carboxylic acid can interact with proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of imidazo[1,2-a]pyrazine-2-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,2-a]pyrazine-2-carboxylic acid can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities . These effects are particularly relevant in the context of cancer research, where imidazo[1,2-a]pyrazine-2-carboxylic acid has demonstrated potential as an anticancer agent .

Molecular Mechanism

At the molecular level, imidazo[1,2-a]pyrazine-2-carboxylic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Additionally, imidazo[1,2-a]pyrazine-2-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of imidazo[1,2-a]pyrazine-2-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under various experimental conditions, retaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially influencing its efficacy and safety . Long-term studies have shown that imidazo[1,2-a]pyrazine-2-carboxylic acid can have sustained effects on cellular function, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of imidazo[1,2-a]pyrazine-2-carboxylic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can produce therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including alterations in liver and kidney function . These findings highlight the importance of dosage optimization in the development of imidazo[1,2-a]pyrazine-2-carboxylic acid-based therapies .

Metabolic Pathways

Imidazo[1,2-a]pyrazine-2-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Additionally, imidazo[1,2-a]pyrazine-2-carboxylic acid can modulate metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of imidazo[1,2-a]pyrazine-2-carboxylic acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments . These interactions are essential for the compound’s accumulation and activity within target tissues .

Subcellular Localization

Imidazo[1,2-a]pyrazine-2-carboxylic acid exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic potential .

特性

IUPAC Name |

imidazo[1,2-a]pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-4-10-2-1-8-3-6(10)9-5/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRLBPBHYUWTAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506485 | |

| Record name | Imidazo[1,2-a]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77112-53-9 | |

| Record name | Imidazo[1,2-a]pyrazine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77112-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives in medicinal chemistry?

A1: Recent research suggests that imidazo[1,2-a]pyrazine-2-carboxylic acid can be used as a scaffold to synthesize novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives with promising antimicrobial activities [, ]. These derivatives were synthesized via a condensation reaction with various aliphatic and aromatic amines.

Q2: What kind of antimicrobial activity has been observed with these derivatives?

A2: While the exact mechanism of action remains to be elucidated, several synthesized N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives demonstrated promising in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species [, ]. Notably, these compounds exhibited moderate inhibitory effects against human pathogenic microorganisms, suggesting their potential as lead compounds for the development of new antimicrobial agents.

Q3: How were the newly synthesized imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives characterized?

A3: Researchers utilized a combination of spectroscopic and analytical techniques to confirm the structures of the synthesized compounds. These included Infrared Spectroscopy (IR), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)

![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)

![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)